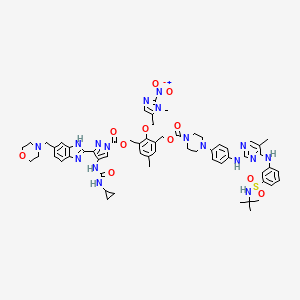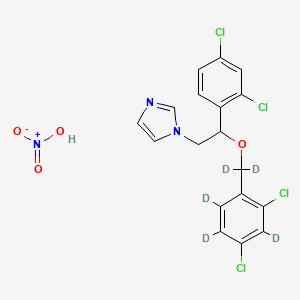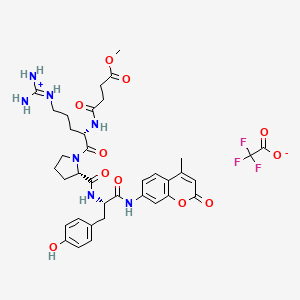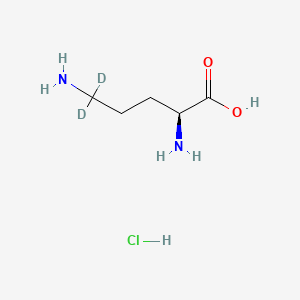
L-Ornithine-d2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .
Analyse Des Réactions Chimiques
Types of Reactions
L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine.
Reduction: Formation of polyamines such as putrescine and spermine.
Substitution: Reaction with other amino acids or compounds to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For conversion to L-arginine.
Reducing agents: For the formation of polyamines.
Acids and bases: For pH regulation during reactions.
Major Products Formed
The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .
Applications De Recherche Scientifique
L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the urea cycle and nitrogen disposal.
Industry: Used in the production of amino acids and other derivatives through microbial fermentation.
Mécanisme D'action
L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .
Comparaison Avec Des Composés Similaires
L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:
L-Ornithine hydrochloride: The non-labeled form, used in similar applications but without the benefits of deuterium labeling.
L-Arginine: Another amino acid involved in the urea cycle, with similar metabolic functions.
Putrescine and Spermine: Polyamines derived from L-Ornithine, important for cell growth and differentiation
L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.
Propriétés
Formule moléculaire |
C5H13ClN2O2 |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |
Clé InChI |
GGTYBZJRPHEQDG-UWCRBIBNSA-N |
SMILES isomérique |
[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |
SMILES canonique |
C(CC(C(=O)O)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


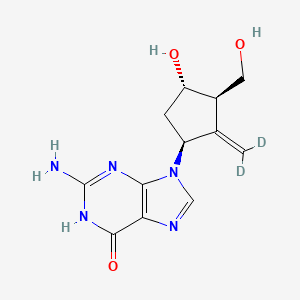
![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
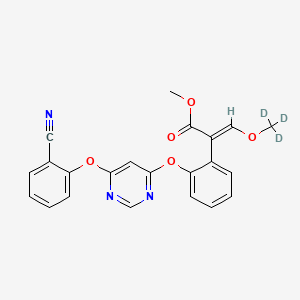
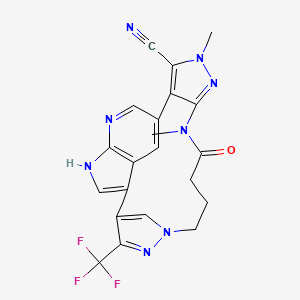

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
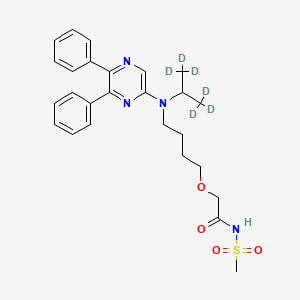
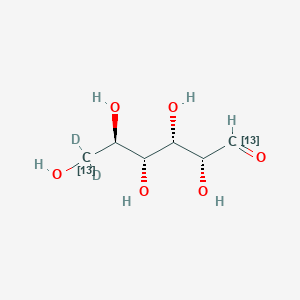
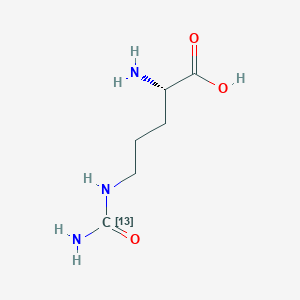
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
